fusarielin A

Cancer Research Natural Product Cytotoxicity Ovarian Cancer

Fusarielin A is the archetypal, functionalized decalin polyketide with confirmed dual actin/tubulin binding and anti-angiogenic HUVEC activity. It is the only fusarielin analog with documented moderate cytotoxicity against A2780 ovarian cancer cells (IC50 12.5 μM), serving as the essential positive control for SAR campaigns. Inactive analogs B–E (IC50 >36 μM) and off-target variants (e.g., MptpB-inhibiting fusarielin M, mycoestrogen fusarielin H) cannot substitute. Its defined Gram-positive MIC profile (3.1–12.5 μg/mL) further secures its role as a reference in antimicrobial susceptibility assays. Insist on fusarielin A for reproducible cytoskeletal, angiogenic, and oncology research.

Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
Cat. No. B1251740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefusarielin A
Synonymsfusarielin A
Molecular FormulaC25H38O4
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(C(C)CO)O
InChIInChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1
InChIKeyLRMWKBJDHOHUEZ-HCZQMODJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusarielin A: A Polyketide-Derived Decalin Scaffold with Distinct Antifungal and Anti-Angiogenic Activity Profile


Fusarielin A is a fungal polyketide metabolite characterized by a decalin core structure, originally isolated from Fusarium sp. K432 [1]. The compound belongs to a family of over 17 known fusarielin-type derivatives (A–I, J–L, M–N) produced by various Aspergillus and Fusarium species [2]. Fusarielin A demonstrates a dual functional profile: it induces mycelial curling in Pyricularia oryzae, a phenotypic hallmark of microtubule-interfering agents [3], and exhibits anti-angiogenic activity in human umbilical vein endothelial cell (HUVEC) tube formation assays [4]. Mechanistically, fusarielin A binds directly to actin and tubulin, as confirmed by affinity chromatography and surface plasmon resonance [5]. However, within the fusarielin family, structural variations at the decalin oxygenation state and side-chain modifications profoundly influence biological potency, target engagement, and even the nature of the biological response (e.g., estrogenic vs. cytotoxic), making generic substitution scientifically unsound.

Fusarielin A Cannot Be Replaced by Generic Analogs Due to Non-Monotonic Structure-Activity Relationships


The fusarielin family exhibits a non-linear, highly structure-dependent activity landscape that precludes interchangeable use. Minor modifications to the decalin core or side chain produce dramatic, and sometimes opposing, biological outcomes. For example, while fusarielin A demonstrates moderate cytotoxicity against A2780 ovarian cancer cells (IC50 = 12.5 μM), closely related analogs fusarielins B–E (compounds 2–5 in the OSMAC study) are essentially inactive in the same assay (IC50 >36 μM), a >2.9-fold loss of potency [1]. Conversely, in estrogen receptor-mediated proliferation, fusarielin H is 4-fold more potent than fusarielin A, introducing an entirely different pharmacological liability (mycoestrogenicity) that is undesirable in many research contexts [2]. Furthermore, fusarielin M, a later-eluting analog, diverges functionally to potently inhibit MptpB phosphatase (IC50 = 1.05 μM) with anti-tubercular activity, a target and indication not shared by fusarielin A [3]. The hydroxylation pattern of the decalin core, governed by the cytochrome P450 FSL4, is a critical determinant of bioactivity, as non-oxygenized precursors like prefusarielin lack the functional properties of mature fusarielins [4]. Therefore, substituting fusarielin A with a generic 'fusarielin' based solely on nominal class membership introduces uncontrolled variability in potency, target selectivity, and off-target biological effects, rendering experimental results irreproducible and procurement decisions risky.

Quantitative Differentiation of Fusarielin A: Head-to-Head Evidence Against Closest Analogs


Cytotoxic Potency in Ovarian Cancer Cells: Fusarielin A vs. Fusarielin B–E (OSMAC Study)

Fusarielin A exhibits significant cytotoxic activity against the human ovarian cancer cell line A2780, whereas its co-isolated analogs (fusarielins B, C, D, and E) are essentially inactive in the same assay. The OSMAC study directly quantified this difference, establishing fusarielin A as the sole active component within this sub-group. The >2.9-fold difference in potency is a critical selection criterion [1].

Cancer Research Natural Product Cytotoxicity Ovarian Cancer

Mycoestrogenic Liability: Fusarielin A vs. Fusarielin H in MCF-7 Proliferation

Fusarielin A acts as a weak mycoestrogen, stimulating MCF-7 breast cancer cell proliferation via the estrogen receptor. Crucially, fusarielin H is significantly more potent in this off-target effect. The study demonstrates that fusarielin H induces a 4-fold increase in proliferation at 25 μM, whereas fusarielin A shows substantially weaker activity in the same assay. This establishes fusarielin A as the lower-risk choice for studies where estrogenic interference must be minimized [1].

Endocrine Disruption Mycoestrogen Breast Cancer

Molecular Target Engagement: Fusarielin A Binds Actin and Tubulin, Unlike MptpB-Targeting Fusarielin M

Fusarielin A's anti-fungal and anti-angiogenic effects are linked to its direct binding to the cytoskeletal proteins actin and tubulin. This mechanism is distinct from fusarielin M, which inhibits the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) with high potency. While fusarielin A shows binding to actin and tubulin via affinity chromatography and SPR [1], fusarielin M inhibits MptpB with an IC50 of 1.05 μM and a Ki of 1.03 μM, an activity not observed for fusarielin A [2]. This functional divergence confirms that the analogs are not interchangeable for mechanism-of-action studies.

Cytoskeleton Target Identification Mechanism of Action

Antibacterial Activity: Fusarielin A Exhibits Narrow-Spectrum Potency Against Gram-Positive Cocci

Fusarielin A displays a narrow antibacterial spectrum with quantifiable activity against specific Gram-positive cocci. While class-level data suggest weak antibiotic effects for other fusarielins, only fusarielin A has published MIC values against Kotokococcus (3.1 μg/mL) and Streptococcus (12.5 μg/mL) . This contrasts with the broader, but weaker, cytotoxicity observed for other family members against human cell lines (e.g., IC50 ~50 μM), positioning fusarielin A as a more selective antimicrobial tool within its class.

Antimicrobial Susceptibility Gram-Positive Bacteria Minimum Inhibitory Concentration

Biosynthetic Traceability: Fusarielin A is the Archetypal Product of the FSL Gene Cluster

Fusarielin A serves as the foundational reference compound for the fusarielin biosynthetic gene cluster (FSL1-7). Deletion of the cytochrome P450 FSL4 leads to accumulation of 'prefusarielin,' a non-oxygenated precursor that lacks the characteristic decalin oxygenation of fusarielin A and its bioactive properties [1]. This genetic and chemical validation establishes fusarielin A as the key standard for monitoring biosynthetic pathway output, heterologous expression yields, and metabolic engineering efforts. Other analogs may arise from variable oxygenation or side-chain processing, but fusarielin A represents the core scaffold in its mature, bioactive form.

Biosynthesis Metabolic Engineering Natural Product Chemistry

Anti-Angiogenic Phenotype: Fusarielin A Validated in HUVEC Tube Formation

Fusarielin A is a confirmed inhibitor of angiogenesis in the HUVEC tube formation assay, a standard in vitro model for vascular development. While the structurally similar compound ICM0301A also shows anti-angiogenic activity [1], fusarielin A's activity is directly linked to its binding of actin and tubulin, providing a defined mechanistic anchor [2]. This functional validation distinguishes fusarielin A from other fusarielins that may have predominant cytotoxic or estrogenic effects without documented anti-angiogenic potency.

Angiogenesis Vascular Biology Cancer Therapeutics

Recommended Application Scenarios for Fusarielin A Based on Quantitative Differentiation


Ovarian Cancer Cytotoxicity Screening and SAR Studies

Fusarielin A is the only fusarielin analog with documented moderate cytotoxicity against the A2780 ovarian cancer cell line (IC50 = 12.5 μM). It serves as a positive control and lead scaffold for structure-activity relationship (SAR) campaigns aimed at improving potency against ovarian cancer. Use fusarielin A as a benchmark; avoid substitution with fusarielins B–E, which are inactive (>36 μM) in this model [1].

Cytoskeletal Dynamics and Anti-Angiogenesis Research

Given its validated binding to actin and tubulin and its inhibitory effect on HUVEC tube formation, fusarielin A is a suitable chemical probe for investigating cytoskeleton-mediated angiogenesis. Its defined mechanism provides a basis for studying downstream signaling effects on endothelial cell migration and proliferation. Do not substitute with fusarielin M, which targets MptpB and lacks documented cytoskeletal or anti-angiogenic activity [2] [3].

Endocrine Disruption and Mycoestrogen Screening (Negative Control)

In studies evaluating estrogenic effects of fungal metabolites, fusarielin A should be used as a 'weak' comparator or baseline control. Its lower potency in MCF-7 proliferation assays, compared to the strong mycoestrogen fusarielin H (4-fold stimulation at 25 μM), allows for calibrated assessment of estrogen receptor activation in experimental samples. Procure fusarielin A to minimize background estrogenic noise [4].

Biosynthetic Pathway Validation and Metabolic Engineering

Fusarielin A is the archetypal mature product of the FSL gene cluster. It is the required analytical standard for confirming functional heterologous expression of the fusarielin pathway or for quantifying yields in native and engineered Fusarium/Aspergillus strains. Prefusarielin, an intermediate lacking oxygenation, is not a suitable substitute for assessing complete pathway activity [5].

Narrow-Spectrum Antimicrobial Susceptibility Testing

For antimicrobial research focused on Gram-positive cocci, fusarielin A offers a defined potency range (MIC = 3.1–12.5 μg/mL against Kotokococcus and Streptococcus). It can serve as a reference compound in susceptibility assays or as a scaffold for developing narrow-spectrum agents targeting these pathogens. Other fusarielin analogs lack publicly available quantitative MIC data against these specific strains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for fusarielin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.